(1,2,4-Oxadiazol-5-yl)methanamine

Description

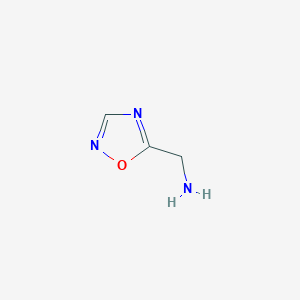

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4-oxadiazol-5-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-1-3-5-2-6-7-3/h2H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINQZASTEZLOKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,4 Oxadiazol 5 Yl Methanamine and Its Derivatives

Established Reaction Pathways for 1,2,4-Oxadiazole (B8745197) Ring Formation

The formation of the 1,2,4-oxadiazole ring is predominantly achieved through two major synthetic routes: cyclization strategies based on amidoxime (B1450833) intermediates and 1,3-dipolar cycloaddition reactions. These methods offer a high degree of flexibility, allowing for the introduction of diverse substituents onto the oxadiazole core.

Amidoxime-Based Cyclization Strategies

The most widely utilized method for constructing the 1,2,4-oxadiazole ring involves the cyclization of an amidoxime with a carbonyl-containing compound. nih.govnih.gov This pathway can be categorized as a [4+1] cycloaddition, where four atoms of the final ring are contributed by the amidoxime and one atom is supplied by the carboxylic acid derivative or a related electrophile. chim.it This approach typically involves the initial O-acylation of the amidoxime, which generates an O-acylamidoxime intermediate that subsequently undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring. mdpi.comnih.gov

A cornerstone of 1,2,4-oxadiazole synthesis is the reaction of amidoximes with carboxylic acids and their activated derivatives, such as acyl chlorides, anhydrides, and esters. nih.govnih.gov When using carboxylic acids directly, activating agents are employed to facilitate the initial acylation of the amidoxime. chim.it The intermediate O-acylamidoxime can be isolated, but often the reaction is driven to completion in a single pot. mdpi.comnih.gov

The general sequence involves two key steps:

O-Acylation: The nucleophilic amidoxime attacks the electrophilic carbonyl carbon of the carboxylic acid derivative.

Cyclodehydration: The resulting O-acylamidoxime undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable aromatic oxadiazole ring. nih.gov

Various reagents and conditions have been developed to optimize this transformation, accommodating a wide range of functional groups on both the amidoxime and the carboxylic acid partner. nih.gov For example, the condensation of amidoximes with acyl chlorides in a dimethyl sulfoxide (B87167) (DMSO) medium with a base like sodium hydroxide (B78521) has proven effective. nih.gov

| Amidoxime Precursor | Carboxylic Acid Derivative | Key Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| 4,5-dihydro-1,3-diphenyl-1H-pyrazole-5-carboxamidoxime | Substituted Carboxylic Acids | EDC.HCl, Dichloromethane, 0-30°C then 110°C | Synthesis of pyrazoline-containing 1,2,4-oxadiazoles. | nih.gov |

| Substituted Amidoximes | Substituted Acyl Chlorides | Generated from carboxylic acid and thionyl chloride, followed by cyclization. | Formation of 3,5-disubstituted 1,2,4-oxadiazoles. | nih.gov |

| N-aryl amidoxime | Methyl Carboxylate | DMSO, Powdered Caustic Soda | Yielded 1,2,4-oxadiazole hybrids. | nih.gov |

| DNA-conjugated Aryl Nitriles (converted to amidoximes) | Aryl and Aliphatic Carboxylic Acids | O-acylation followed by heating at 90°C in borate (B1201080) buffer (pH 9.5). | Successful on-DNA synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. | nih.gov |

To enhance synthetic efficiency and simplify purification, numerous one-pot protocols have been developed. nih.gov These methods avoid the isolation of the O-acylamidoxime intermediate and have become particularly valuable in medicinal chemistry for rapid library synthesis. mdpi.comnih.gov One-pot strategies often involve the in situ formation of the amidoxime from a nitrile and hydroxylamine (B1172632), followed immediately by acylation and cyclization.

Key features of one-pot protocols include:

Direct use of Nitriles: Starting from readily available nitriles, the amidoxime is generated and consumed in the same reaction vessel. rsc.orgias.ac.in

Solvent and Base Systems: Aprotic bipolar solvents like DMSO, often paired with inorganic bases such as NaOH or KOH, are frequently used to facilitate these reactions at room temperature. nih.govresearchgate.net

Alternative Reagents: Aldehydes can be used in place of carboxylic acid derivatives, where the aldehyde can also function as an oxidant for the final aromatization step. rsc.org

| Starting Materials | Key Reagents/Conditions | Key Feature | Reference |

|---|---|---|---|

| Amidoximes and Anhydrides/Acyl Chlorides | NaOH/DMSO, Room Temperature | High yields and simple workup. | researchgate.net |

| Nitriles, Hydroxylamine, Meldrum's Acids | Microwave Irradiation, Solvent-free | Rapid and efficient synthesis of 3,5-disubstituted products. | organic-chemistry.org |

| Nitriles, Aldehydes, Hydroxylamine HCl | Base-mediated | Aldehyde serves as both substrate and oxidant. | rsc.org |

| Aryl Nitriles, Hydroxylamine, Crotonoyl Chloride | Acetic Acid catalyst, THF/DMSO | Straightforward access to new 1,2,4-oxadiazoles under mild conditions. | ias.ac.in |

The cyclization of the O-acylamidoxime intermediate can be the most challenging step, sometimes requiring harsh conditions. ias.ac.in Catalytic methods have been introduced to overcome this hurdle, offering milder reaction conditions and improved efficiency. These approaches often involve oxidative cyclization, where an oxidant promotes the ring-closing and subsequent aromatization.

Prominent catalytic and mediated systems include:

DDQ-Mediated Oxidation: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is an effective mediator for the oxidative cyclization of amidoximes, showing tolerance for a variety of alkyl, aryl, and heteroaryl substrates. researchgate.net

Copper Catalysis: Copper-catalyzed cascade reactions can be used to form 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes under mild oxidative conditions. mdpi.com

Lewis/Brønsted Acid Catalysis: A combination of a Lewis acid (ZnCl₂) and a Brønsted acid (p-Toluenesulfonic acid, PTSA) effectively catalyzes the synthesis of 1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org

| Catalyst/Mediator | Reactants | Reaction Type | Reference |

|---|---|---|---|

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Amidoximes | Oxidative Cyclization | researchgate.net |

| Copper Catalyst | Amidines and Methylarenes | Cascade Oxidative Reaction | mdpi.com |

| PTSA-ZnCl₂ | Amidoximes and Organic Nitriles | Catalytic Condensation/Cyclization | organic-chemistry.org |

| N-bromosuccinimide (NBS) or Iodine (I₂) | N-benzyl amidoximes | Base-promoted Oxidative Cyclization | mdpi.com |

1,3-Dipolar Cycloaddition Reactions

An alternative and classical route to the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition reaction. chim.it This method is classified as a [3+2] cycloaddition, involving the reaction of a nitrile oxide as the three-atom component (the 1,3-dipole) with a nitrile, which serves as the two-atom component (the dipolarophile). chim.itsctunisie.org This reaction is a powerful tool for constructing five-membered heterocyclic rings with high regioselectivity. sctunisie.org

The reaction between a nitrile oxide and a nitrile directly yields the 3,5-disubstituted 1,2,4-oxadiazole ring. A significant aspect of this methodology is the generation of the nitrile oxide, which is a reactive intermediate and is typically prepared in situ. chem-station.com

Common methods for generating nitrile oxides include:

Oxidation of Aldoximes: Using various oxidizing agents.

Dehydrohalogenation of Hydroximoyl Halides: A classic method involving base-promoted elimination. chem-station.com

Dehydration of Nitroalkanes: For example, the dehydration of α-nitroketones derived from the nitration of alkynes can generate nitrile oxides that are trapped by nitriles. organic-chemistry.org

This cycloaddition pathway offers a different substitution pattern compared to the amidoxime route. In the 1,3-dipolar cycloaddition, the R-group of the nitrile oxide precursor ends up at the C3 position of the oxadiazole, while the R-group of the nitrile dipolarophile is found at the C5 position.

| Nitrile Oxide Source | Dipolarophile | Key Reagents/Conditions | Significance | Reference |

|---|---|---|---|---|

| α-Nitroketones (from alkynes) | Nitriles | Iron(III) nitrate | A selective synthesis of 3-acyl-1,2,4-oxadiazoles. | organic-chemistry.org |

| Oximes | Imidates | Reflux in ethanol (B145695) with acetic acid catalyst | Provides an alternative to nitriles as dipolarophiles. | sctunisie.org |

| Dibromoformaldoxime | Olefins (followed by further steps) | KHCO₃ (in situ generation) | Demonstrates in situ generation for cycloaddition, leading to isoxazolines as precursors. | chem-station.com |

| 2,2,2-trifluoroacetaldehyde O-(aryl)oxime | Various Nitriles | Mildly basic conditions | A source of CF₃CN for synthesizing trifluoromethylated oxadiazoles. | organic-chemistry.org |

Metal-Catalyzed Variants in Cycloaddition

The construction of the 1,2,4-oxadiazole ring itself is often achieved through [3+2] cycloaddition reactions. While traditional methods rely on the condensation of amidoximes with carboxylic acid derivatives, metal-catalyzed approaches offer milder conditions and alternative pathways. researchgate.netbeilstein-journals.org

One notable metal-catalyzed method involves the [2+3]-cycloaddition of a substituted silyl (B83357) nitronate with a nitrile, catalyzed by silver triflate (AgOTf). nih.gov This reaction proceeds through the cycloaddition followed by the elimination of a silyl alcohol to yield the 1,2,4-oxadiazole. While the reaction can proceed at room temperature, heating can significantly reduce the reaction time. nih.gov

Platinum(IV) has also been employed to catalyze the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. mdpi.com This method is significant as it can overcome the generally low reactivity of the C≡N triple bond under mild conditions. mdpi.com

Table 1: Examples of Metal-Catalyzed Cycloaddition for 1,2,4-Oxadiazole Synthesis

| Catalyst | Reactants | Product Type | Reference |

| Silver Triflate (AgOTf) | Silyl Nitronate, Nitrile | 3,5-Disubstituted-1,2,4-oxadiazole | nih.gov |

| Platinum(IV) Complex | Nitrile Oxide, Nitrile | 1,2,4-Oxadiazole | mdpi.com |

Targeted Synthesis of the Methanamine Side Chain

The introduction of the methanamine group at the 5-position of the 1,2,4-oxadiazole ring is a crucial step in the synthesis of the target compound. This can be achieved through several strategic approaches.

Introduction of the Aminomethyl Group at the 5-Position

A common and effective strategy for introducing the aminomethyl group involves a two-step process: the initial formation of a reactive intermediate at the 5-position, followed by its conversion to the amine. A key intermediate in this approach is a 5-(halomethyl)-1,2,4-oxadiazole, typically 5-(chloromethyl)-1,2,4-oxadiazole (B2962313). This intermediate can then undergo nucleophilic substitution with an amine source. For instance, 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole derivatives have been successfully synthesized and subsequently reacted with amines to yield the corresponding aminomethyl products. frontiersin.org This approach is versatile, allowing for the introduction of a variety of substituents on both the oxadiazole ring and the amino group. The synthesis of the 5-(chloromethyl) intermediate itself can be achieved by reacting the corresponding amidoxime with chloroacetyl chloride, followed by cyclization. frontiersin.org

Reductive Amination Methodologies

Reductive amination represents a powerful and direct method for the synthesis of amines from carbonyl compounds. In the context of synthesizing (1,2,4-Oxadiazol-5-yl)methanamine, this would involve the reductive amination of 1,2,4-oxadiazole-5-carbaldehyde (B13152775). While a specific protocol for this exact transformation is not extensively detailed in the reviewed literature, the methodology is broadly applicable to heterocyclic aldehydes. For example, the reductive amination of furanic aldehydes, which are also heterocyclic aldehydes, has been successfully carried out using various reducing agents and amine sources. mdpi.com

A one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, aldehydes, and hydroxylamine hydrochloride has been developed, where the aldehyde acts as both a substrate and an oxidant. rsc.org This suggests the feasibility of generating the required 1,2,4-oxadiazole-5-carbaldehyde in situ or as a stable intermediate for subsequent reductive amination.

A notable modern approach involves the iridium-catalyzed reductive functionalization of tertiary amides to form α-amino 1,3,4-oxadiazoles, a structural isomer of the target class of compounds. This highlights the potential of advanced catalytic systems in forming the crucial C-N bond.

Nucleophilic Substitution Approaches

Nucleophilic substitution is a cornerstone of synthetic organic chemistry and provides a direct route to the target compound from a suitably functionalized precursor. The synthesis of 2-aryl-5-aminomethyl-1,3,4-oxadiazoles (structural isomers) has been achieved in high yields via the reaction of the corresponding 2-aryl-5-(chloromethyl)-1,3,4-oxadiazoles with various amines. umich.edu This strongly supports the viability of a similar approach for the 1,2,4-oxadiazole isomer.

The reaction typically involves treating the 5-(chloromethyl)-1,2,4-oxadiazole with an amine, such as ammonia (B1221849) or a primary/secondary amine, in a suitable solvent. frontiersin.orgumich.edu A patent describes a related method where 5-(trihalomethyl)-1,2,4-oxadiazoles are reacted with amines to furnish 5-amino-1,2,4-oxadiazoles, demonstrating the utility of a leaving group at the 5-position for introducing nitrogen-based nucleophiles.

Table 2: Comparison of Methods for Introducing the Aminomethyl Side Chain

| Method | Precursor | Key Reagents | Advantages | Potential Challenges |

| Introduction via Halomethyl | 5-(Chloromethyl)-1,2,4-oxadiazole | Amine (e.g., NH3) | Versatile, applicable to various amines | Requires synthesis of the halomethyl precursor |

| Reductive Amination | 1,2,4-Oxadiazole-5-carbaldehyde | Reducing agent, Amine | Direct C-N bond formation | Requires synthesis of the aldehyde precursor |

| Nucleophilic Substitution | 5-(Chloromethyl)-1,2,4-oxadiazole | Amine | Direct, often high-yielding | Potential for over-alkylation with primary amines |

Convergent and Divergent Synthetic Approaches for the Compound Scaffold

The construction of a library of this compound derivatives can be approached through either convergent or divergent synthetic strategies, each offering distinct advantages.

A convergent synthesis would involve the separate preparation of the 1,2,4-oxadiazole ring and the aminomethyl side chain, which are then coupled in a final step. For example, a pre-formed 5-substituted-1,2,4-oxadiazole could be coupled with a suitable aminomethyl synthon. This approach is beneficial when the individual fragments are complex and their early-stage synthesis is more efficient.

In contrast, a divergent synthesis starts from a common intermediate that is subsequently elaborated into a variety of final products. A prime example of a divergent strategy in this context would be the use of 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole derivatives as a common precursor. frontiersin.org This intermediate can be reacted with a wide array of amines to generate a library of structurally diverse 5-(aminomethyl)-1,2,4-oxadiazoles. Similarly, 1,2,4-oxadiazole-5-carbaldehyde could serve as a divergent intermediate, undergoing various reductive amination reactions. This approach is highly efficient for generating compound libraries for structure-activity relationship (SAR) studies. The design of novel 1,2,4-oxadiazole derivatives containing amide fragments with antifungal and nematicidal activities often employs such divergent strategies. mdpi.com

Reactivity and Mechanistic Investigations of 1,2,4 Oxadiazol 5 Yl Methanamine

Chemical Transformations of the Oxadiazole Ring System

The reactivity of the 1,2,4-oxadiazole (B8745197) ring is a subject of considerable interest due to its presence in numerous biologically active compounds and its utility as a synthetic intermediate. The inherent electronic properties of the ring, including the electron-withdrawing nature of the heteroatoms and the weak O-N bond, govern its chemical behavior. researchgate.netosi.lv

Nucleophilic Processes and Substitutions

The 1,2,4-oxadiazole ring is generally more susceptible to nucleophilic attack than electrophilic reactions. chim.it The C3 and C5 positions are particularly vulnerable to nucleophilic substitution. chemicalbook.com This reactivity can be rationalized by the electron-withdrawing nature of the nitrogen atoms, which makes the carbon atoms electron-deficient. researchgate.net For instance, 3-chloro-5-phenyl-1,2,4-oxadiazole (B1283983) has been shown to undergo nucleophilic aromatic substitution (SNAr) at the C3 position with methylhydrazine. chim.it Similarly, reactions of 5-aryl-3-chloro-1,2,4-oxadiazoles with allylamine (B125299) or allyl alcohols lead to the corresponding 3-N-allylamino or 3-O-allyl derivatives. chim.it

The presence of strong electron-withdrawing groups, such as perfluoroalkyl groups, at the C5 position can activate the ring towards nucleophilic attack, leading to ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) type rearrangements. researchgate.netacs.org

Cycloaddition Reactions and Ring Expansions

The 1,2,4-oxadiazole ring can participate in cycloaddition reactions, although this is less common than for other heterocyclic systems. One of the primary synthetic routes to 1,2,4-oxadiazoles is, in fact, a [3+2] cycloaddition between a nitrile and a nitrile oxide. researchgate.net The reverse of this reaction, a cycloreversion, can also occur under thermal or photochemical conditions. arkat-usa.org

In some cases, the 1,2,4-oxadiazole ring can undergo transformations that lead to ring-expanded products. For example, certain ANRORC-like rearrangements can result in the formation of larger heterocyclic systems. chim.it

Thermal Rearrangements and Ring Transformations

Due to its relatively low aromaticity and the weak O-N bond, the 1,2,4-oxadiazole ring is prone to thermal rearrangements, often leading to more stable heterocyclic structures. researchgate.netosi.lvchim.it One of the most significant thermal transformations is the Boulton-Katritzky rearrangement (BKR). chim.it This reaction involves an internal nucleophilic substitution where a nucleophilic atom (Z) in a three-atom side chain at C3 attacks the electrophilic N2 atom of the oxadiazole ring, with the oxygen atom acting as a leaving group. chim.it This process results in the cleavage of the unstable O-N bond and the formation of more stable bonds like C-N, N-N, or S-N. chim.it For example, N-(1,2,4-oxadiazol-3-yl)-hydrazones can rearrange to form 1,2,4-triazoles. chim.it

Flash vacuum pyrolysis (FVP) of 3,5-diphenyl-1,2,4-oxadiazole (B189376) at high temperatures (700-800 ºC) results in fragmentation to produce phenyl isocyanate. arkat-usa.org

ANRORC-like Rearrangements

The Addition of a Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is a key pathway for the transformation of 1,2,4-oxadiazoles. researchgate.netosi.lv This type of rearrangement is particularly prevalent when the oxadiazole ring is substituted with electron-withdrawing groups. acs.org The process is initiated by the nucleophilic attack at either the C3 or C5 position of the ring, leading to ring opening. chim.itacs.org Subsequent recyclization affords a new heterocyclic system.

For instance, the reaction of 3-benzoyl-5-polyfluoroaryl-1,2,4-oxadiazole with hydrazine (B178648) proceeds via a [4+2] ANRORC mechanism to yield triazines. chim.it ANRORC-like rearrangements involving a side chain at C5 have also been proposed. chim.it In these cases, nucleophilic attack at an ortho position of a polyfluoroaryl substituent at C5 is followed by an intramolecular attack on the C5 atom of the oxadiazole ring, leading to ring opening and subsequent formation of indazole derivatives. chim.it The reaction of 3-chloro-1,2,4-oxadiazoles with allylamine at the C5 position can also trigger an ANRORC-like rearrangement, ultimately forming a tetrahydro-isoxazolo-[3,4-d]-pyrimidine system. chim.it Reductive ANRORC pathways have also been observed, such as the reaction of 1,2,4-oxadiazoles with excess hydrazine to produce 3-amino-1,2,4-triazoles. acs.orgnih.gov

Interactive Data Tables

Table 1: Examples of Nucleophilic Substitution Reactions on the 1,2,4-Oxadiazole Ring

| Starting Material | Nucleophile | Product | Position of Substitution | Reference |

|---|---|---|---|---|

| 3-chloro-5-phenyl-1,2,4-oxadiazole | methylhydrazine | 3-(2-methylhydrazinyl)-5-phenyl-1,2,4-oxadiazole | C3 | chim.it |

| 5-aryl-3-chloro-1,2,4-oxadiazole | allylamine | 3-N-allylamino-5-aryl-1,2,4-oxadiazole | C3 | chim.it |

Table 2: Examples of ANRORC and ANRORC-like Rearrangements of 1,2,4-Oxadiazoles

| Starting Material | Reagent | Product | Type of Rearrangement | Reference |

|---|---|---|---|---|

| 3-benzoyl-5-polyfluoroaryl-1,2,4-oxadiazole | hydrazine | triazine derivative | [4+2] ANRORC | chim.it |

| polyfluoroaryl-1,2,4-oxadiazole | hydrazine/methylhydrazine | indazole derivative | ANRORC-like | chim.it |

| 3-chloro-1,2,4-oxadiazole derivative | allylamine | tetrahydro-isoxazolo-[3,4-d]-pyrimidine | ANRORC-like | chim.it |

Reactions Involving the Methanamine Functionality

The methanamine side chain provides a primary amine and a methylene (B1212753) group, both of which are sites for chemical modification.

Acylation: The amine group can be readily acylated using acyl chlorides or anhydrides. For example, in the synthesis of related structures, O-acylation of amidoximes is a fundamental step in forming the 1,2,4-oxadiazole ring itself, highlighting the reactivity of amine-like groups with acylating agents. mdpi.comnih.gov This process is analogous to the acylation of the methanamine side chain.

Alkylation: Alkylation of the amine can be achieved using alkyl halides. For instance, the synthesis of N,N-dibenzyl-1-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-1-(phenyl)methanamine demonstrates the alkylation of a methanamine moiety attached to a similar heterocyclic core.

Condensation: The primary amine can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines). A notable example is the Biginelli-type three-component condensation of 1-(3-aryl-1,2,4-oxadiazol-5-yl)acetones, thiourea (B124793), and various benzaldehydes to produce novel dihydropyrimidines. knmu.edu.ua Although this example involves a ketone adjacent to the ring rather than a methanamine, it illustrates the potential for condensation reactions at a position alpha to the oxadiazole ring.

The following table summarizes representative amine-based derivatizations on related 1,2,4-oxadiazole structures.

| Reaction Type | Reactants | Product Type | Reference(s) |

| Acylation | Amidoxime (B1450833), Carboxylic Acid/Anhydride | O-Acylamidoxime (precursor to 1,2,4-oxadiazole) | nih.gov |

| Alkylation | 1,2,4-Oxadiazol-5(4H)-one, Tertiary Amine | 5-Dialkylamino-1,2,4-oxadiazole | organic-chemistry.org |

| Condensation | 1-(3-Aryl-1,2,4-oxadiazol-5-yl)acetone, Thiourea, Benzaldehyde | 5-(1,2,4-Oxadiazol-5-yl)-dihydropyrimidine-2(1H)-thione | knmu.edu.ua |

The methylene group (-CH₂-) linking the amine to the oxadiazole ring can also be a site of reactivity, particularly in the formation of larger, bridged structures. Research into energetic materials has led to the design and synthesis of compounds where a methylene bridge connects the 1,2,4-oxadiazole ring to other energetic moieties, such as a nitrotetrazole ring. nih.govmdpi.com

In these syntheses, a new structural motif was created by linking a nitrotetrazole ring to a 1,2,4-oxadiazole through an N-CH₂-C bridge. nih.govmdpi.com For instance, compounds like 3-((5-nitro-2H-tetrazol-2-yl) methyl)-1,2,4-oxadiazole (NTOM) were synthesized from 2-(5-nitro-2H-tetrazole-2-yl)acetonitrile. nih.gov This demonstrates that the carbon of the methylene bridge (or its precursor, a nitrile) is susceptible to cyclization reactions to form the 1,2,4-oxadiazole ring. While this is a synthetic reaction forming the bridged structure rather than a reaction of a pre-existing methylene bridge, it underscores the chemical accessibility and stability of such linkages. These energetic compounds often exhibit high thermal stability, with decomposition points above 240 °C. nih.govmdpi.com

Photochemical Reactivity and Isomerizations

The 1,2,4-oxadiazole ring is known for its rich and complex photochemical reactivity, largely stemming from the weak O-N bond. researchgate.net Upon UV irradiation, typically at 254 nm, the ring can undergo several isomerization and rearrangement reactions. nih.govunipa.it

DFT calculations and experimental studies have elucidated several competing pathways for the photoinduced rearrangement of substituted 1,2,4-oxadiazoles. acs.orgnih.gov These pathways are highly dependent on the substituents present on the ring.

Ring Contraction-Ring Expansion (RCRE): This pathway is observed in the photoisomerization of 3-amino-5-aryl-1,2,4-oxadiazoles, which rearrange into 5-amino-2-aryl-1,3,4-oxadiazoles. unipa.it The mechanism is believed to involve the initial cleavage of the O-N bond, followed by the formation of a transient intermediate that undergoes ring contraction and subsequent expansion to the more stable 1,3,4-oxadiazole (B1194373) isomer.

Internal-Cyclization Isomerization (ICI): In some cases, such as with 5-alkyl-3-amino-1,2,4-oxadiazoles, an unprecedented ring-degenerate photoisomerization can occur, yielding 3-alkyl-5-amino-1,2,4-oxadiazoles. nih.gov This is explained by an internal cyclization-isomerization mechanism competing with the RCRE route. nih.gov

C(3)-N(2) Migration-Nucleophilic Attack-Cyclization (MNAC): This third competitive route has also been identified through DFT studies, particularly for 5-perfluoroalkyl-3-amino-1,2,4-oxadiazoles. acs.orgnih.gov The product selectivity between RCRE, ICI, and MNAC is influenced by the number of hydrogen atoms on the exocyclic amino group and the stability of the various ground-state intermediates and transition states in solution. acs.orgnih.gov

The table below summarizes the key photoinduced rearrangement pathways for 1,2,4-oxadiazole derivatives.

| Rearrangement Pathway | Substrate Type | Product Type | Mechanistic Notes | Reference(s) |

| Ring Contraction-Ring Expansion (RCRE) | 3-Amino-5-aryl-1,2,4-oxadiazoles | 2-Aryl-5-amino-1,3,4-oxadiazoles | Proceeds via ring photoisomerization. | unipa.it |

| Internal-Cyclization Isomerization (ICI) | 5-Alkyl-3-amino-1,2,4-oxadiazoles | 3-Alkyl-5-amino-1,2,4-oxadiazoles | Competes with RCRE, leads to a ring-degenerate isomer. | nih.gov |

| C(3)-N(2) Migration (MNAC) | 5-Perfluoroalkyl-3-amino-1,2,4-oxadiazoles | Varies based on subsequent steps | Competes with RCRE and ICI; product selectivity depends on substituents. | acs.orgnih.gov |

The initial step in the photoreactivity of 1,2,4-oxadiazoles is generally considered to be the cleavage of the labile O-N bond. This photolysis can lead to open-chain intermediates that have been described as having zwitterionic, diradical, or nitrene-like character. The fate of these intermediates is highly dependent on the reaction conditions and the molecular structure.

While direct cycloreversion to a stable nitrile and a nitrosocarbonyl species is one possible fate, the intermediates often react further. For example, 1,3-dipolar cycloaddition of nitrile oxides with nitriles is a primary method for synthesizing the 1,2,4-oxadiazole ring, representing the reverse of a cycloreversion process. organic-chemistry.org Mechanistic studies suggest that photochemical or thermal reactions can lead to ring opening, forming nitrile-containing fragments. For instance, monosubstituted 1,2,4-oxadiazoles are known to be prone to ring opening, which yields nitriles under thermal and basic conditions. researchgate.net Furthermore, rhodium-catalyzed reactions can proceed through nitrile ylide intermediates that undergo [3+2]-cycloaddition with nitrosoarenes to build 2,5-dihydro-1,2,4-oxadiazole (B1627652) derivatives, illustrating the reactivity of these types of intermediates in forming the heterocyclic ring. researchgate.net

Advanced Mechanistic Studies

The complex reactivity of the 1,2,4-oxadiazole ring has been the subject of advanced mechanistic investigations, primarily using Density Functional Theory (DFT). acs.orgnih.govnih.govmdpi.com These computational studies have been crucial for understanding the competitive nature of the various thermal and photochemical rearrangement pathways.

DFT calculations have successfully rationalized the product selectivity observed in the photoinduced rearrangements of 3-amino- and 3-N-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles. acs.orgnih.gov These studies support the involvement of a neutral singlet excited state in the initial photoexcitation process. By calculating the standard free energy of reactants, products, proposed intermediates, and transition states, researchers have been able to model the competition between the RCRE, ICI, and MNAC pathways. acs.orgnih.gov The models account for the evolution of the excited state towards different stable ground-state intermediates and the influence of solvent and tautomeric equilibria on the reaction outcome. acs.orgnih.gov

DFT has also been used to study thermal rearrangements. For example, in the base-catalyzed thermal rearrangement of related isoxazoles, DFT studies showed that the Boulton-Katritzky rearrangement to form less stable 1,2,4-oxadiazoles is kinetically favored over other pathways. nih.gov At higher temperatures, these ancillary 1,2,4-oxadiazole intermediates can then undergo a subsequent MNAC rearrangement to form more stable oxazole (B20620) products. nih.gov These computational insights are vital for predicting and controlling the synthetic outcomes of reactions involving the 1,2,4-oxadiazole scaffold.

Investigation of Reaction Intermediates

The investigation of reaction intermediates in the chemistry of 1,2,4-oxadiazoles often involves a combination of spectroscopic techniques, chemical trapping experiments, and computational modeling. For reactions involving (1,2,4-Oxadiazol-5-yl)methanamine, several key intermediates can be postulated based on the known reactivity of the 1,2,4-oxadiazole nucleus.

One of the most common reaction pathways for 1,2,4-oxadiazoles is the Boulton-Katritzky Rearrangement (BKR), which involves the thermal or base-catalyzed rearrangement of a 1,2,4-oxadiazole with a suitable side chain into a new heterocyclic system. chim.it While the simple aminomethyl group in this compound does not possess the required three-atom chain for a classical BKR, reactions of related 3-amino-1,2,4-oxadiazoles have been studied.

In the synthesis of 1,2,4-oxadiazoles, O-acylamidoxime intermediates are frequently formed and can sometimes be isolated. mdpi.comresearchgate.netnih.gov These intermediates are generated by the acylation of an amidoxime. For instance, in a hypothetical synthesis of a more complex derivative starting from a nitrile, a DNA-conjugated aryl nitrile was converted to the corresponding amidoxime, which was then acylated to form an O-acylamidoxime intermediate before cyclodehydration to the 1,2,4-oxadiazole. nih.gov

Photochemical rearrangements of 3-amino-1,2,4-oxadiazoles have been investigated using DFT calculations, which have provided insights into the plausible intermediates. nih.gov These studies suggest the involvement of ground-state intermediates following photoexcitation. nih.gov For example, in the photoinduced rearrangements of 5-perfluoroalkyl-3-amino-1,2,4-oxadiazoles, the competition between different reaction pathways is rationalized by the evolution of the excited state toward three distinct stable ground-state intermediates. nih.gov

In the context of oxidative cyclization reactions for the formation of the 1,2,4-oxadiazole ring, N-halogenated derivatives and imine intermediates have been proposed. mdpi.com For example, the reaction of N-benzyl amidoximes with NBS is thought to proceed through an N-halogenated amidoxime, which then eliminates hydrogen halide to form an imine intermediate that cyclizes to the 1,2,4-oxadiazole. mdpi.com

A proposed mechanism for the synthesis of 1,2,4-oxadiazoles from amidoximes and esters in a NaOH/DMSO medium suggests the formation of a 4,5-dihydro-1,2,4-oxadiazol-5-ol intermediate (31) from the intramolecular nucleophilic attack of the amino group on the carboxyl carbon of an O-acyl-amidoxime intermediate (30). This intermediate then eliminates water to yield the final 1,2,4-oxadiazole (32). nih.gov

Table 1: Postulated Intermediates in Reactions Involving the 1,2,4-Oxadiazole Moiety

| Intermediate Type | Precursor/Reaction | Method of Investigation | Reference |

| O-Acylamidoxime | Synthesis of 1,2,4-oxadiazoles from amidoximes | Isolation, Spectroscopic analysis | mdpi.comresearchgate.netnih.gov |

| N-Halogenated Amidoxime | Oxidative cyclization of N-benzyl amidoximes | Mechanistic proposal | mdpi.com |

| Imine Intermediate | Oxidative cyclization of N-benzyl amidoximes | Mechanistic proposal | mdpi.com |

| 4,5-Dihydro-1,2,4-oxadiazol-5-ol | Synthesis from amidoximes and esters | Mechanistic proposal | nih.gov |

| Ground-State Intermediates | Photochemical rearrangement of 3-amino-1,2,4-oxadiazoles | DFT Calculations | nih.gov |

Transition State Analysis

DFT calculations have been employed to study the photoinduced competitive rearrangements of 5-perfluoroalkyl-3-amino-1,2,4-oxadiazoles. nih.gov These studies have calculated the standard free energy of proposed reaction intermediates and deprotonated anionic transition states to rationalize the observed product distribution. The relative stabilization of these transition states determines the favored reaction pathway. nih.gov

In the context of cycloaddition reactions, which are fundamental to the synthesis of many heterocyclic compounds, DFT has been used to investigate the mechanisms of [8+2] cycloadditions. For example, the reaction between dienylfurans and dimethyl acetylenedicarboxylate (B1228247) (DMAD) was found to proceed through a stepwise mechanism with a diradical intermediate. The transition state for the initial attack of the diene on DMAD is the rate-determining step. pku.edu.cn While not directly involving a 1,2,4-oxadiazole, this illustrates the power of DFT in elucidating reaction pathways and identifying key transition states.

For the synthesis of 1,2,4-oxadiazoles via 1,3-dipolar cycloaddition of nitriles with nitrile oxides, DFT calculations can be used to model the transition state of this concerted [3+2] cycloaddition. These calculations would provide information on the activation energy and the geometry of the transition state, explaining the regioselectivity of the reaction.

A study on the kinetics of 1,2,4-oxadiazole formation from the cyclization of O-acylamidoximes proposed a mechanism involving a transition state leading to the cyclized intermediate. researchgate.net The rate of this process was found to be dependent on the nature of the substituents and the solvent. researchgate.net

Table 2: Representative Calculated Activation Energies for Related Heterocyclic Reactions

| Reaction Type | Reactants | Method | Calculated Activation Free Energy (kcal/mol) | Reference |

| [8+2] Cycloaddition | Dienylfuran + DMAD | DFT | 21.7 | pku.edu.cn |

| [4+2] Cycloaddition | Dienylisobenzofuran + DMAD | DFT | 16.6 | pku.edu.cn |

It is important to note that the aminomethyl group at the C5 position of this compound can influence the reactivity of the oxadiazole ring. Its electron-donating nature through resonance could potentially affect the stability of intermediates and the energy of transition states in various reactions. Further dedicated computational studies on this compound are necessary to provide a more precise understanding of its reaction mechanisms.

Derivatization and Functionalization Strategies

Modification at the Methanamine Nitrogen Atom

The primary amine group of (1,2,4-oxadiazol-5-yl)methanamine is a key site for derivatization, readily undergoing reactions to form a variety of functional groups.

N-alkylation introduces alkyl groups onto the nitrogen atom, which can alter the compound's lipophilicity and steric profile. For instance, the synthesis of secondary amines has been explored to enhance biological activity. nih.gov N-acylation, the reaction with acylating agents like acyl chlorides or anhydrides, leads to the formation of amides. This transformation is significant as the resulting amide bond can mimic peptide bonds, a feature often exploited in medicinal chemistry.

The reaction of the primary amine with aldehydes or ketones results in the formation of imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comyoutube.com Imines are versatile intermediates that can be further modified, for example, through reduction to secondary amines.

Amides are readily synthesized from this compound by reacting it with carboxylic acids or their derivatives. libretexts.org The direct reaction with a carboxylic acid often requires harsh conditions or the use of a coupling agent to activate the carboxylic acid. libretexts.org More commonly, more reactive derivatives like acid chlorides or anhydrides are used to facilitate amide bond formation under milder conditions. libretexts.org

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reactant | Reagent | Product Type | Reference |

| This compound | Alkyl Halide | N-Alkyl-(1,2,4-Oxadiazol-5-yl)methanamine | nih.gov |

| This compound | Acyl Chloride | N-Acyl-(1,2,4-Oxadiazol-5-yl)methanamine | researchgate.net |

| This compound | Aldehyde/Ketone | Imine | masterorganicchemistry.com |

| This compound | Carboxylic Acid | Amide | libretexts.org |

Functionalization at the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring offers positions for substitution, allowing for the introduction of various functional groups that can significantly impact the molecule's properties.

The 3-position of the 1,2,4-oxadiazole ring is a common site for introducing diversity. Synthetic strategies often involve the use of different amidoximes in the initial ring formation step. researchgate.net By varying the substituent on the amidoxime (B1450833), a wide array of 3-substituted this compound analogs can be prepared. These substituents can range from simple alkyl or aryl groups to more complex heterocyclic moieties. researchgate.netnih.gov

While the focus of this article is on this compound, it's relevant to note that synthetic methods allow for a variety of substituents at the 5-position of the 1,2,4-oxadiazole ring. researchgate.net These are typically introduced by using different nitriles in the cyclization reaction. For instance, the reaction of amidoximes with various nitriles can lead to a diverse set of 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.net The introduction of different aryl or alkyl groups at this position has been shown to influence the biological activity of the resulting compounds. nih.gov

Table 2: Examples of Functionalization at the 1,2,4-Oxadiazole Ring

| Position | Synthetic Strategy | Example Substituents | Reference |

| 3-Position | Varying the amidoxime reactant | Aryl, Alkyl, Heterocycles | researchgate.netnih.gov |

| 5-Position | Varying the nitrile reactant | Aryl, Alkyl | nih.gov |

Multi-Component Reactions Incorporating the this compound Scaffold

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. frontiersin.org The this compound scaffold can be incorporated into MCRs to rapidly generate libraries of diverse compounds. For example, the Biginelli-type three-component condensation of a ketone derivative of a 1,2,4-oxadiazole, an aldehyde, and thiourea (B124793) leads to the formation of novel dihydropyrimidine-2(1H)-thiones bearing a 1,2,4-oxadiazole moiety. nih.gov Such reactions are valuable for drug discovery as they allow for the efficient exploration of chemical space around the core scaffold. frontiersin.orgnih.gov

Theoretical and Computational Chemistry of 1,2,4 Oxadiazol 5 Yl Methanamine

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds in (1,2,4-Oxadiazol-5-yl)methanamine are fundamental to its chemical behavior. Computational techniques offer a powerful lens through which to examine these characteristics.

Frontier Molecular Orbital Theory (HOMO-LUMO Gaps)

Frontier molecular orbital theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's kinetic stability and reactivity. schrodinger.comajchem-a.com

A smaller HOMO-LUMO gap generally signifies higher reactivity and a greater tendency for electron transfer. nih.gov For instance, in a study of related 1,3,4-oxadiazole (B1194373) derivatives, compounds with nitro substituents, which are electron-withdrawing, exhibited lower energy gaps, suggesting increased reactivity. nih.gov Conversely, a larger energy gap indicates greater kinetic stability. ajchem-a.com

Computational methods like Density Functional Theory (DFT) are commonly employed to calculate HOMO and LUMO energies and the corresponding energy gap. schrodinger.comajchem-a.com For example, a DFT study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) calculated a HOMO-LUMO gap of 4.4815 eV, indicating good kinetic stability. ajchem-a.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. nih.gov

Table 1: Representative Calculated HOMO-LUMO Energy Gaps for Oxadiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | DFT/B3LYP/6-311++G(d,p) | ajchem-a.com |

| 1,3,4-Oxadiazole Chromophore | -5.30 | -2.58 | 2.72 | DFT | ijopaar.com |

| 1,3,4-Oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine (unsubstituted) | - | - | 3.75 | DFT/B3LYP/6-311G(d,p) | nih.gov |

| 1,3,4-Oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine (nitro-substituted) | - | - | 3.18 | DFT/B3LYP/6-311G(d,p) | nih.gov |

This table is for illustrative purposes and showcases data for related oxadiazole compounds to provide context for the potential electronic properties of this compound.

Charge Distribution and Reactivity Prediction

The distribution of electron density within a molecule is a critical determinant of its reactivity. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing charge distribution and predicting sites for electrophilic and nucleophilic attack. ajchem-a.comnih.gov

In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For example, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the MEP analysis revealed that the nitrogen atoms of the oxadiazole ring are the most likely sites for electrophilic attack. ajchem-a.com

Mulliken charge analysis is another computational method used to quantify the charge distribution on each atom in a molecule. ajchem-a.com This information, combined with Fukui functions, which describe the change in electron density at a given point when the total number of electrons in the molecule changes, can provide detailed insights into the local reactivity of different atomic sites. nih.gov

Aromaticity Assessment of the 1,2,4-Oxadiazole (B8745197) Ring

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. libretexts.org The 1,2,4-oxadiazole ring is a five-membered heterocycle that exhibits aromatic character. ijopaar.com

Aromatic Stabilization Energy (ASE) Calculations

Aromatic Stabilization Energy (ASE) is a quantitative measure of the extra stability of an aromatic compound compared to a hypothetical non-aromatic analogue. nih.gov Various computational methods can be used to calculate ASE. One approach involves comparing the energy of the aromatic ring with that of a suitable non-aromatic reference compound through isodesmic or homodesmotic reactions. nih.gov

Nucleus-Independent Chemical Shift (NICS) Studies

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It involves calculating the magnetic shielding at the center of a ring or at a point above the ring plane. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive NICS value suggests a paratropic ring current, characteristic of antiaromaticity.

While specific NICS values for this compound were not found in the provided search results, studies on related heterocyclic systems demonstrate the utility of this method. For example, ¹³C NMR studies of substituted 1,2,4-oxadiazoles provide experimental evidence for the electronic effects within the ring, which are related to its aromatic character. researchgate.netscispace.com The chemical shifts of the ring carbons are influenced by the delocalized π-electron system. scispace.com

Prediction and Elucidation of Reaction Mechanisms

Computational chemistry plays a crucial role in predicting and understanding the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and identify the most likely reaction pathway.

For instance, DFT calculations have been used to explore the mechanism of the Diels-Alder reaction involving 1,2,4,5-tetrazines, revealing how the solvent can influence the reaction pathway. nih.gov Similarly, computational studies could be applied to predict the reactivity of this compound in various reactions. The aminomethane substituent provides a site for a range of chemical transformations, and computational modeling could help in understanding the regioselectivity and stereoselectivity of these reactions.

The synthesis of various 1,2,4-oxadiazole derivatives often involves the cyclization of amidoximes with carboxylic acid derivatives or other reagents. nih.gov Computational studies could elucidate the detailed mechanism of these cyclization reactions, providing insights into the role of catalysts and the factors that control the reaction yield and selectivity.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily centered around the rotation of the aminomethyl group (-CH₂NH₂) relative to the oxadiazole ring. Conformational analysis, using computational methods, can identify the most stable arrangements of the molecule. By systematically rotating the C-C bond between the ring and the methylene (B1212753) group, a potential energy profile can be generated, revealing the energy minima corresponding to stable conformers and the energy barriers to rotation.

Molecular dynamics (MD) simulations offer a more dynamic picture of the molecule's behavior over time. rsc.org By simulating the motion of all atoms in the molecule, MD can explore the conformational landscape and identify the most populated conformational states. rsc.orgnih.gov For a molecule like this compound, MD simulations in different environments (e.g., in vacuum or in a solvent) can reveal how intermolecular interactions influence its preferred shape. These simulations are particularly useful for understanding how the molecule might interact with a biological target, such as a protein binding site. nih.govrsc.orgdntb.gov.ua

Theoretical Spectroscopic Property Predictions

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.

Theoretical vibrational spectra can be calculated using DFT methods. researchgate.netajchem-a.com These calculations provide the frequencies and intensities of the vibrational modes of the molecule, which correspond to the peaks in an experimental infrared (IR) spectrum. researchgate.net For this compound, key predicted vibrational modes would include the N-H stretches of the amino group, C-H stretches of the methylene group, and the characteristic ring stretching and bending vibrations of the 1,2,4-oxadiazole core. Comparing the calculated spectrum with an experimental one can help to confirm the successful synthesis of the compound and to assign the observed spectral bands to specific molecular motions.

The following table presents a hypothetical comparison of experimental and calculated IR frequencies for key functional groups that would be present in this compound, based on data for similar compounds.

| Functional Group | Typical Experimental IR Frequency (cm⁻¹) | Typical Calculated IR Frequency (cm⁻¹) (DFT/B3LYP) | Vibrational Mode |

| Amino (N-H) | 3300-3500 | 3350-3550 | Symmetric & Asymmetric Stretch |

| Methylene (C-H) | 2850-2960 | 2870-2980 | Symmetric & Asymmetric Stretch |

| Oxadiazole Ring (C=N) | 1550-1650 | 1570-1670 | Ring Stretch |

| Oxadiazole Ring (C-O-N) | 1000-1200 | 1020-1220 | Ring Stretch/Bend |

| Note: These are representative values and the exact frequencies for this compound would require specific calculations. |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. Using methods like Gauge-Including Atomic Orbital (GIAO) DFT, it is possible to calculate the magnetic shielding of each nucleus in the molecule, which can then be converted into a predicted chemical shift. nih.gov These predictions are highly valuable for assigning the signals in experimental ¹H and ¹³C NMR spectra to the correct atoms in the molecule.

For this compound, ¹H NMR predictions would focus on the chemical shifts of the protons on the methylene group and the amino group. ¹³C NMR predictions would provide the chemical shifts for the two distinct carbons of the oxadiazole ring and the carbon of the methylene group. Discrepancies between predicted and experimental shifts can sometimes point to specific conformational or electronic effects not fully captured by the computational model.

The following table provides an illustrative example of predicted ¹³C NMR chemical shifts for the core structure of this compound, based on data from analogous compounds.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) (GIAO/DFT) |

| C5 (of oxadiazole ring) | 165-175 |

| C3 (of oxadiazole ring) | 155-165 |

| Methylene (-CH₂-) | 40-50 |

| Note: These are estimated ranges. Actual values would depend on the specific computational method and level of theory used. |

Role As a Synthetic Building Block in Advanced Organic Synthesis

Precursor to Complex Heterocyclic Systems

The aminomethyl group of (1,2,4-Oxadiazol-5-yl)methanamine serves as a versatile anchor point for the construction of larger, more complex heterocyclic frameworks. This functional group can readily participate in reactions to form new rings, leading to fused and polycyclic structures that are of significant interest in drug discovery and materials science.

The primary amine of this compound is an ideal nucleophile for condensation reactions with various electrophilic partners, leading to the formation of new heterocyclic rings fused or appended to the oxadiazole core. A notable example of this strategy is the synthesis of 2-(1,2,4-oxadiazol-5-yl)-2,3-dihydro-4H-chromen-4-ones. In this process, a related 1,2,4-oxadiazole (B8745197) precursor is cyclized with a chromanone moiety, demonstrating how the oxadiazole unit can be integrated into larger, biologically relevant scaffolds like flavonoids. univ.kiev.ua Similarly, the reaction of ortho-amino-substituted oxadiazoles, such as 2-(1,2,4-oxadiazol-5-yl)anilines, with appropriate reagents can lead to the formation of fused systems like oxadiazolyl-quinazolines. nih.govresearchgate.net

Beyond simple fusion, this compound can be a key component in building intricate polycyclic and bridged molecular architectures. The reactivity of the 1,2,4-oxadiazole ring itself can be harnessed to generate new ring systems. For instance, polyfluoroaryl-1,2,4-oxadiazoles can undergo rearrangement reactions upon nucleophilic attack to form fused indazole compounds. chim.it While this example involves a different substitution pattern, the principle illustrates how the oxadiazole core can be transformed to create polycyclic structures. Furthermore, linking two 1,2,4-oxadiazole rings or an oxadiazole and another heterocycle (like a nitrotetrazole) via a methylene (B1212753) bridge—structurally related to the methanamine linker—has been used to create advanced energetic materials with complex three-dimensional structures. mdpi.com

Scaffold for Synthetic Methodologies Development

The unique reactivity of the 1,2,4-oxadiazole nucleus has made it a valuable platform for developing and studying new synthetic methods, including cascade reactions and flow chemistry systems.

The 1,2,4-oxadiazole ring is susceptible to ring-opening reactions under certain conditions, which can be exploited in elegant cascade sequences. A prominent example is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. chim.it In this process, a nucleophile attacks an electrophilic carbon atom of the oxadiazole ring (typically C5), initiating the cleavage of the weak O-N bond. The resulting open-chain intermediate can then undergo intramolecular cyclization to form a new, often more stable, heterocyclic system. chim.it This type of transformation allows for the conversion of 1,2,4-oxadiazoles into other valuable heterocycles in a single, efficient step, showcasing the utility of the oxadiazole as a latent synthon for other ring systems.

The synthesis of 1,2,4-oxadiazoles, which are precursors to this compound, has been successfully adapted to continuous flow chemistry. nih.gov Researchers have developed microreactor sequences to perform the multi-step synthesis of 1,2,4-oxadiazoles from aryl nitriles and hydroxylamine (B1172632), followed by acylation and cyclization, in a matter of minutes. This approach offers significant advantages over traditional batch synthesis, including enhanced safety, faster reaction times, and easier scalability. nih.gov The integration of such heterocyclic scaffolds into flow systems demonstrates a significant advancement in synthetic methodology, enabling the rapid generation of libraries of oxadiazole-containing compounds for screening and development. nih.gov

Enabling New Synthetic Pathways for Fine Chemicals

By serving as a versatile and reactive building block, this compound and its parent scaffold enable new synthetic routes to high-value fine chemicals. The 1,2,4-oxadiazole ring is widely recognized as a bioisostere of ester and amide functionalities, offering improved metabolic stability in potential drug candidates. nih.govlifechemicals.com This property, combined with the synthetic versatility of the aminomethyl group, allows medicinal chemists to design novel compounds with desirable pharmacological profiles.

For example, new synthetic pathways have been developed to link 1,2,4-oxadiazole moieties to other pharmacologically active molecules, such as 5-fluorouracil, to create hybrid compounds with potential anticancer activity. nih.gov The synthesis involves creating the amidoxime (B1450833) precursor and then coupling it with a carboxylic acid to form the 1,2,4-oxadiazole ring in the final steps. nih.gov Similarly, the development of synthetic routes to create oxadiazole-based energetic materials with specific physical properties (e.g., melt-castable explosives) highlights the role of this scaffold in materials science. osti.govmdpi.comosti.gov These examples underscore how the strategic use of this compound and related structures opens doors to previously inaccessible chemical space.

Application in Material Science Precursors (e.g., electron-transporting materials, hole blockers)

The this compound scaffold is a significant building block in the synthesis of advanced organic materials, particularly for applications in organic electronics. The inherent electronic properties of the 1,2,4-oxadiazole ring make it a prime candidate for developing materials that facilitate charge transport, a critical function in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). mdpi.comresearchgate.netresearchgate.net

Furthermore, these materials often double as hole-blocking materials (HBMs). mdpi.comresearchgate.netresearchgate.net By creating a high-energy barrier for holes, they prevent holes from passing through the emissive layer into the electron-transport layer. This confinement of both electrons and holes within the emissive layer significantly increases the probability of their recombination, thereby enhancing the quantum efficiency and brightness of the OLED. acs.orgsemanticscholar.org

The synthetic versatility of the "this compound" core allows for the attachment of various functional groups, enabling the fine-tuning of the material's electronic and physical properties. For instance, attaching aromatic or carbazole (B46965) groups can modify the HOMO/LUMO energy levels, charge carrier mobility, and morphological stability of the resulting material. researchgate.net Research into related 1,3,4-oxadiazole (B1194373) derivatives provides strong evidence for the potential of the 1,2,4-isomer. These studies have shown that the incorporation of oxadiazole rings into small molecules, polymers, and dendrimers leads to materials with high thermal stability and excellent performance in optoelectronic devices. researchgate.netacs.org

For example, derivatives are often designed to have a high glass transition temperature (Tg) to ensure the long-term morphological stability of the thin films used in electronic devices. acs.org The planar structure of some oxadiazole derivatives can also facilitate intermolecular stacking, which is beneficial for charge transport. acs.org

The table below presents data on representative oxadiazole-based materials used in organic electronics, illustrating the typical properties and performance metrics that would be targeted in the design of new materials derived from this compound.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1,2,4-oxadiazoles has been a subject of extensive research, but the focus is now shifting towards greener and more efficient methodologies. nih.govresearchgate.net Traditional methods often rely on harsh reagents and require multiple steps. researchgate.net Future research on the synthesis of (1,2,4-Oxadiazol-5-yl)methanamine will likely concentrate on the development of novel and sustainable synthetic pathways.

Another key direction is the implementation of green chemistry principles . researchgate.net This includes the use of microwave irradiation to accelerate reaction times and reduce energy consumption, as has been demonstrated for other oxadiazole syntheses. nih.gov The exploration of solvent-free reaction conditions or the use of eco-friendly solvents like water or ethanol (B145695) would also be a significant advancement. researchgate.net Furthermore, the development of catalytic methods, for example, using transition metals or organocatalysts, could offer milder and more selective routes to this compound. nih.gov

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Reactions | Reduced reaction time, simplified purification, lower solvent usage. | Optimization of reaction conditions and reagent stoichiometry for high yields. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Development of specific microwave protocols for the key cyclization step. |

| Catalytic Methods | Milder reaction conditions, higher selectivity, reduced byproducts. | Screening for efficient and recyclable catalysts (e.g., metal-based or organocatalysts). |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Design and optimization of a continuous flow process for the synthesis. |

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is largely dictated by the primary amine group and the 1,2,4-oxadiazole (B8745197) ring. While the amine offers a clear site for functionalization, the reactivity of the oxadiazole ring itself, particularly in the context of the adjacent methanamine, is an area ripe for exploration.

Future research should focus on the selective functionalization of the methanamine group. This could involve a wide range of reactions, such as acylation, alkylation, arylation, and sulfonylation, to generate a diverse library of derivatives. The resulting amides, secondary and tertiary amines, and sulfonamides would be of significant interest for biological screening.

Moreover, the reactivity of the 1,2,4-oxadiazole ring in this specific substitution pattern warrants investigation. Studies could explore its stability under various conditions (e.g., acidic, basic, oxidative, reductive) and its potential to participate in cycloaddition reactions or ring-opening transformations to yield novel heterocyclic systems. The electronic interplay between the electron-withdrawing oxadiazole ring and the electron-donating aminomethyl group could lead to unique and previously unobserved reactivity. For example, the functionalization of 1,3,4-oxadiazoles and 1,2,4-triazoles has been achieved through selective zincation or magnesiation, a strategy that could potentially be applied to this compound. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Synthesis Design

Future research will likely involve the use of retrosynthesis prediction models to identify novel and efficient synthetic pathways. mit.edu These models, often based on sequence-to-sequence (Seq2Seq) or transformer architectures, can learn the rules of chemical reactivity from vast reaction databases and propose disconnections to break down the target molecule into simpler, commercially available starting materials. nih.govchemrxiv.org Transfer learning approaches are also being developed to improve the accuracy of these predictions for less common heterocyclic systems. nih.govchemrxiv.org

Furthermore, AI can be employed for reaction optimization . Machine learning algorithms can be trained on experimental data to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst, reaction time) to maximize the yield and purity of this compound. This data-driven approach can significantly reduce the number of experiments required, saving time and resources.

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic techniques like NMR and mass spectrometry are fundamental for structural elucidation, advanced methods can provide deeper insights into the structure and dynamics of this compound and its derivatives.

Future research should employ a suite of advanced spectroscopic techniques. Two-dimensional NMR spectroscopy (e.g., COSY, HSQC, HMBC) will be crucial for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. For a related compound, 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine, detailed 1H and 13C NMR data has been reported, which can serve as a valuable reference. researchgate.netmdpi.com

High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition. mdpi.com Tandem mass spectrometry (MS/MS) studies can be used to investigate the fragmentation patterns of the molecule, providing valuable structural information. researchgate.netnih.gov The fragmentation of the 1,2,4-oxadiazole ring is a characteristic feature that can be diagnostic. researchgate.net

X-ray crystallography would provide the definitive solid-state structure, revealing precise bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding the molecule's packing in the solid state and for validating computational models.

A summary of spectroscopic data for a related oxadiazole methanamine is provided below for reference:

| Technique | Compound: 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ 8.00 (d, 2H), 7.42 (d, 2H), 4.45 (s, 2H), 2.39 (s, 3H) |

| ¹³C-NMR (100 MHz, DMSO-d₆) | δ 164.32, 161.97, 142.59, 130.40, 127.05, 121.11, 50.24, 21.59 |

| FTIR (cm⁻¹) | 3435, 3375 (N-H), 3065 (C-H, aromatic), 1625 (C=N), 1025 (C-O-C) |

| LCMS (ESI) | m/z = 190.066 [M+H]⁺ |

| Data sourced from Shimoga et al. (2018). mdpi.com |

Computational Chemistry for Deeper Mechanistic Understanding and Predictive Modeling

Computational chemistry offers powerful tools to complement experimental studies by providing a molecular-level understanding of structure, reactivity, and properties. For this compound, computational methods can be used to predict its behavior and guide experimental design.

Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and vibrational frequencies of the molecule. psu.eduresearchgate.net This information can aid in the interpretation of spectroscopic data. Furthermore, DFT can be used to calculate properties such as molecular electrostatic potential (MEP) maps, which identify regions of the molecule that are electron-rich or electron-poor, providing insights into its intermolecular interactions and reactivity.

Molecular docking studies are a key computational technique in drug discovery. nih.govmdpi.com By docking this compound and its virtual derivatives into the active sites of various biological targets (e.g., enzymes, receptors), researchers can predict their binding affinities and modes of interaction. This can help to prioritize which derivatives to synthesize and test for specific biological activities.

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the molecule and its interactions with solvent molecules or biological macromolecules over time. This can provide a more dynamic picture of its behavior in different environments.

The combination of these computational approaches will be instrumental in building predictive models for the properties and reactivity of this compound, thereby accelerating its development for various applications.

Q & A

Q. What are the most efficient synthetic routes for preparing (1,2,4-oxadiazol-5-yl)methanamine derivatives, and how do reaction conditions influence yields?

Methodological Answer: The synthesis of this compound derivatives often involves cyclocondensation of carboxylic acids with amidoximes. For example, CDI (1,1'-carbonyldiimidazole)-mediated reactions between substituted 4-oxochromane-2-carboxylic acids and amidoximes yield 2-(1,2,4-oxadiazol-5-yl)chromanones with high efficiency . General procedures (e.g., Procedure A and D) using tert-butyl-protected intermediates, followed by deprotection, can achieve yields up to 99% for the final amine product . Reaction conditions such as solvent choice (DMF, dioxane), temperature (110°C for cyclization), and catalysts (e.g., Baker’s yeast for enantioselective reductions) critically impact yield and purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing the purity and structure of this compound compounds?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm regiochemistry and substituent positions. For instance, coupling constants (e.g., J = 8.2 Hz for oxadiazole protons) and chemical shifts (δ 2.5–3.5 ppm for methanamine protons) are diagnostic .

- HRMS (ESI+) : Validates molecular weight with <2 ppm error (e.g., C₉H₈BrN₃O: calc. 254.0833, found 254.0835) .

- X-ray crystallography : Resolves ambiguous structural assignments (e.g., confirmation of S-configuration in glycosides via ORTEP diagrams) .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data observed for structurally similar this compound analogs?

Methodological Answer: Contradictions often arise from subtle structural variations. Strategies include:

- Comparative SAR Analysis : Test analogs with systematic substituent changes (e.g., 3-pyrimidyl vs. 3-tolyl groups) to identify pharmacophore requirements. For example, 3-pyrimidyl derivatives showed 4× higher antibacterial activity against S. aureus than metronidazole .

- Orthogonal Assays : Validate activity using multiple assays (e.g., enzymatic inhibition and cell-based models) to rule out assay-specific artifacts.

- Computational Docking : Map binding modes using software like AutoDock to explain activity differences (e.g., steric clashes in inactive analogs) .

Q. What strategies enable enantioselective synthesis of chiral this compound derivatives?

Methodological Answer:

- Baker’s Yeast Reduction : Reduces 4-[3-aryl-1,2,4-oxadiazol-5-yl]butanones to (S)-configured alcohols (e.g., 4a–e) with >90% enantiomeric excess .

- Chiral Auxiliaries : Use tert-butyl-protected azetidine or piperidine intermediates to control stereochemistry during cyclization .

- Crystallographic Validation : Confirm enantiopurity via X-ray diffraction (e.g., S-configuration in glycoside 7b) .

Q. How do computational modeling approaches aid in understanding the structure-activity relationships of this compound pharmacophores?

Methodological Answer:

- Molecular Dynamics Simulations : Predict stability of oxadiazole rings under physiological conditions (e.g., hydrolytic susceptibility at pH 7.4) .

- QSAR Modeling : Correlate electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing substituents enhance antibacterial potency .

- Retrosynthesis AI Tools : Plan synthetic routes using databases like Reaxys to prioritize high-yield pathways .

Q. What crystallographic techniques are essential for determining the three-dimensional configuration of this compound-containing complexes?

Methodological Answer:

- SHELX Suite : Refine crystal structures using SHELXL for small molecules and SHELXPRO for macromolecular interfaces. Key parameters include R-factors (<5%) and anisotropic displacement parameters .

- Twinned Data Refinement : Handle pseudo-merohedral twinning in oxadiazole derivatives using HKLF5 format in SHELXL .

Q. How should researchers design stability studies to evaluate the hydrolytic susceptibility of the 1,2,4-oxadiazole ring under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Incubate compounds in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. Oxadiazoles typically hydrolyze to amidoximes under acidic conditions .

- LC-MS Analysis : Identify degradation products (e.g., methanamine fragments) using high-resolution mass spectrometry .

- Kinetic Modeling : Calculate half-lives (t₁/₂) using first-order kinetics to rank derivatives by stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.